(S)-2-Methylpyrrolidine-2-carboxamide

Catalog No.
S1541934
CAS No.
132235-43-9
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Methylpyrrolidine-2-carboxamide

CAS Number

132235-43-9

Product Name

(S)-2-Methylpyrrolidine-2-carboxamide

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1

InChI Key

KYJNYMVMZKFIKI-LURJTMIESA-N

SMILES

CC1(CCCN1)C(=O)N

Canonical SMILES

CC1(CCCN1)C(=O)N

Isomeric SMILES

C[C@]1(CCCN1)C(=O)N

(S)-2-Methylpyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by a pyrrolidine ring substituted with a methyl group and a carboxamide functional group. The molecular formula of this compound is C₆H₁₃N₂O, and it has a molar mass of approximately 115.18 g/mol. Its structure features a stereocenter, making it optically active, which is significant for its biological interactions and applications in medicinal chemistry.

Precursor for Drug Development:

The core structure of (S)-2-Methylpyrrolidine-2-carboxamide resembles that of certain proline derivatives, which are amino acids commonly found in proteins and play various roles in biological processes . Modifying the structure of proline derivatives can lead to the development of novel therapeutic agents . Therefore, (S)-2-Methylpyrrolidine-2-carboxamide could potentially serve as a starting material for the synthesis of new drug candidates with unique properties.

Investigation in Asymmetric Catalysis:

The presence of the chiral center ((S)-configuration) in (S)-2-Methylpyrrolidine-2-carboxamide suggests its potential application in asymmetric catalysis. Chiral molecules can influence the outcome of chemical reactions by favoring the formation of one enantiomer (mirror image) over the other. Research efforts might explore the use of (S)-2-Methylpyrrolidine-2-carboxamide as a catalyst or catalyst precursor for achieving enantioselective synthesis of various compounds .

Typical of amides and pyrrolidines, including:

  • Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the carboxamide can be reduced to form an amine using reducing agents like lithium aluminum hydride.
  • Acylation: The amine functionality can react with acyl chlorides or anhydrides to form N-acyl derivatives.

These reactions illustrate its versatility as a building block in organic synthesis.

(S)-2-Methylpyrrolidine-2-carboxamide exhibits notable biological activities. It is recognized as a proline derivative, which plays a crucial role in protein synthesis and cellular functions. Research indicates that this compound may have potential applications in neuropharmacology due to its influence on neurotransmitter systems, particularly relating to cognitive functions and memory enhancement. Furthermore, its structural similarity to proline allows it to interact with proline-binding sites in proteins, which could influence various biological pathways.

Several methods have been developed for synthesizing (S)-2-Methylpyrrolidine-2-carboxamide:

  • Starting from (S)-2-Methylpyrrolidine-2-carboxylic acid: This method involves converting the carboxylic acid into the corresponding amide through reaction with ammonia or an amine under dehydrating conditions.
  • Using chiral pool synthesis: Utilizing naturally occurring amino acids as starting materials can provide high enantiomeric purity. For example, (S)-proline can be converted into (S)-2-Methylpyrrolidine-2-carboxamide through a series of reactions involving protection-deprotection strategies and selective functional group transformations .
  • Catalytic methods: Employing transition metal catalysts for asymmetric synthesis has also been explored to enhance yields and selectivity towards the desired enantiomer.

(S)-2-Methylpyrrolidine-2-carboxamide has several applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
  • Research Tool: As a proline analog, it serves as a tool in biochemical studies to understand protein folding and function.
  • Potential Therapeutics: Due to its biological activity, ongoing research aims to evaluate its efficacy as a therapeutic agent in treating cognitive impairments and other neurological conditions.

Interaction studies have highlighted that (S)-2-Methylpyrrolidine-2-carboxamide may engage with specific receptors and enzymes involved in neurotransmission. These interactions are critical for elucidating its potential roles in modulating synaptic activity and influencing neurochemical pathways. For instance, studies suggest that it might act as an inhibitor or modulator of certain neurotransmitter receptors, contributing to its cognitive-enhancing effects .

(S)-2-Methylpyrrolidine-2-carboxamide shares structural similarities with several other compounds, making it unique due to its specific stereochemistry and functional groups. Here are some similar compounds:

Compound NameSimilarityUnique Features
(R)-2-Methylpyrrolidine-2-carboxylic acid0.98Enantiomeric opposite; different biological effects
(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid0.91Contains an alkyne group; potential for different reactivity
(R)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid0.91Enantiomeric opposite; differing properties
(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride0.88Ester derivative; differing solubility characteristics

These comparisons underscore the distinctiveness of (S)-2-Methylpyrrolidine-2-carboxamide in terms of its stereochemistry and potential biological interactions, which may not be replicated by its analogs.

XLogP3

-0.5

Dates

Last modified: 08-15-2023

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